ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)-
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Overview
Description
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a unique structure with an ethylamine backbone, dimethyl substitutions, and a tolylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- typically involves multiple steps:
Formation of the Ethylamine Backbone: Ethylamine can be synthesized by reacting ethanol with ammonia in the presence of an oxide catalyst.
Dimethyl Substitution: The ethylamine is then subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the dimethyl groups.
Attachment of the Tolylcyclohexyl Group: The final step involves the reaction of the dimethylated ethylamine with a tolylcyclohexyl halide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines with reduced functional groups.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
ETHYLAMINE, N,N-DIMETHYL-2-((1-o-TOLYLCYCLOHEXYL)OXY)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications
Properties
CAS No. |
34272-87-2 |
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Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(2-methylphenyl)cyclohexyl]oxyethanamine |
InChI |
InChI=1S/C17H27NO/c1-15-9-5-6-10-16(15)17(11-7-4-8-12-17)19-14-13-18(2)3/h5-6,9-10H,4,7-8,11-14H2,1-3H3 |
InChI Key |
YOLVLNFJNOEZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)OCCN(C)C |
Origin of Product |
United States |
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